molecular formula C8H13N3O3 B1584751 Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate CAS No. 58046-49-4

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1584751
CAS No.: 58046-49-4
M. Wt: 199.21 g/mol
InChI Key: PTHDVPPLPCACPF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a hydroxyethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: Ethyl 5-amino-1-(2-carboxyethyl)-1H-pyrazole-4-carboxylate.

    Reduction: Ethyl 5-amino-1-(2-aminoethyl)-1H-pyrazole-4-carboxylate.

    Substitution: 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.

    Ethyl 5-amino-1-(2-hydroxyethyl)-1H-thiazole-4-carboxylate: Similar structure but with a thiazole ring instead of a pyrazole ring.

Uniqueness

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes the compound more suitable for certain applications, such as drug design, where the pyrazole ring can enhance binding affinity and specificity to biological targets .

Properties

IUPAC Name

ethyl 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-2-14-8(13)6-5-10-11(3-4-12)7(6)9/h5,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHDVPPLPCACPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330495
Record name Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58046-49-4
Record name Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol (100 mL) and 2-hydroxyethylhydrazine (75% in water) (125 g) were combined, stirred, and heated to about 70° C. Ethyl (ethoxymethylene)cyanoacetate (200 g, 1.18 mol) and ethanol (100 g) were mixed and added over about 1 hour with stirring at about 80° C. After about 2 hours the reaction was completed to give 5-amino-4-ethoxycarbonyl-1-(2′-hydroxyethyl)-pyrazole (I) as evidenced by thin-layer chromatography (ethyl acetate:methanol 7:2, silica gel). The 4-ethoxycarbonyl group was hydrolyzed to the 4-carboxylic acid group by the addition of a solution of sodium hydroxide (60 g) dissolved in water (120 g), followed by refluxing for 3 hours while ethanol was removed by distillation. The pH of the resulting solution then was adjusted at about 0-25° C. to about 4 by the addition of 32% hydrochloric acid, whereupon the tan/yellow product, 5-amino-4-carboxy-1-(2′-hydroxyethyl)pyrazole (II) began to crystallize. After being cooled and stirred at about 0-50° C. for two hours, the reaction mixture was filtered and the solid was collected for use in the next step without drying. On a dry basis, the weight yield was 145 g, 72% of the theoretical yield based on ethyl (ethoxymethylene)cyanoacetate.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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